Iron(1+), hydroxy-
Description
Iron(1+), hydroxy- refers to a monovalent iron ion (Fe⁺) coordinated with a hydroxyl group (-OH). This compound is relatively uncommon compared to iron(II) (Fe²⁺) and iron(III) (Fe³⁺) hydroxides, which dominate in natural and synthetic systems. The +1 oxidation state of iron is atypical and often stabilized in specific coordination environments or complexes. For instance, hydroxy-ligated iron(I) species may form transient intermediates in redox reactions or specialized catalytic cycles .
Properties
CAS No. |
15092-05-4 |
|---|---|
Molecular Formula |
FeH2O |
Molecular Weight |
73.86 g/mol |
IUPAC Name |
iron;hydrate |
InChI |
InChI=1S/Fe.H2O/h;1H2 |
InChI Key |
WKPSFPXMYGFAQW-UHFFFAOYSA-N |
Canonical SMILES |
O.[Fe] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron(1+), hydroxy- can be synthesized through various methods. One common approach involves the reaction of iron(II) salts, such as iron(II) sulfate, with hydroxide ions. The reaction can be represented as follows:
FeSO4+2NaOH→Fe(OH)2+Na2SO4
This reaction typically occurs in an aqueous solution at room temperature. The resulting iron(II) hydroxide is a white solid that can be further processed to obtain iron(1+), hydroxy-.
Industrial Production Methods: In industrial settings, the production of iron(1+), hydroxy- often involves large-scale chemical reactors where iron(II) salts are mixed with alkaline solutions. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to optimize yield and purity. The resulting product is then filtered, washed, and dried to obtain the desired compound.
Chemical Reactions Analysis
Structural and Chemical Context
-
Oxidation State : Iron exists in the +1 state, which is atypical compared to the more common +2 (ferrous) and +3 (ferric) states .
The structure likely involves a hydroxyl group (-OH) directly bonded to Fe⁺. Such species are uncommon in standard iron chemistry, as iron typically adopts higher oxidation states (e.g., Fe²⁺, Fe³⁺) in hydroxyl complexes. For example:
These reactions highlight iron’s tendency to form higher coordination complexes with hydroxide ions, but analogous data for Fe⁺ hydroxyl is absent in the literature.
Reaction Pathways and Speciation
While specific reactions for FeH₂O are not detailed in the sources, insights can be inferred from related iron chemistry:
Hydrolysis and Complexation
Iron hydroxyl species often undergo hydrolysis or further complexation. For example:
If FeH₂O were to hydrolyze, it might form insoluble hydroxides or oxides, but experimental data is lacking.
Oxidation-Reduction Reactions
Iron in lower oxidation states (e.g., +1) is typically reactive. For example:
Stability and Environmental Behavior
-
Hydrolysis Products : In acidic conditions, Fe⁺ hydroxyl may dissociate into Fe⁺ and water. In neutral/alkaline conditions, it could precipitate as Fe(OH) or oxidize to higher iron oxides (e.g., Fe₂O₃).
-
Electrochemical Behavior : If Fe⁺ hydroxyl were to undergo redox reactions, it might participate in electron transfer processes, though no specific data exists.
Biochemical and Medicinal Relevance
Iron homeostasis in biology involves tightly regulated pathways (e.g., hepcidin, ferroportin) . While FeH₂O is not biochemically significant, understanding iron speciation is critical for diseases like iron overload disorders. For example:
These systems typically involve Fe²⁺/Fe³⁺, not Fe⁺ hydroxyl.
Analytical Challenges
The lack of detailed reaction data for FeH₂O suggests:
Scientific Research Applications
Iron(1+), hydroxy- has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other iron compounds and as a catalyst in various chemical reactions. In biology, iron(1+), hydroxy- is studied for its role in iron metabolism and its potential use in treating iron deficiency anemia. In medicine, it is explored for its antimicrobial properties and its potential use in drug delivery systems. In industry, iron(1+), hydroxy- is used in water treatment processes, corrosion inhibition, and as a pigment in paints and coatings .
Mechanism of Action
The mechanism of action of iron(1+), hydroxy- involves its ability to undergo redox reactions, where it can donate or accept electrons. This property makes it an effective catalyst in various chemical reactions. In biological systems, iron(1+), hydroxy- can interact with proteins and enzymes involved in iron metabolism, influencing processes such as oxygen transport and DNA synthesis. The molecular targets and pathways involved in these interactions are subjects of ongoing research .
Comparison with Similar Compounds
Hexaaquairon(2+) [Fe(H₂O)₆]²⁺
- Oxidation State : Fe²⁺.
- Structure : Octahedral coordination with six water molecules.
- Solubility : Highly soluble in water but prone to oxidation to Fe³⁺ under aerobic conditions .
- Applications : Used in pharmaceuticals (e.g., iron sucrose for anemia treatment). Differences in pharmacokinetics between originator and similar preparations highlight the sensitivity of Fe²⁺ complexes to ligand substitution and stability .
- Key Difference : Unlike Fe⁺-OH, hexaaquairon(2+) lacks direct hydroxyl coordination, making it more reactive toward ligand exchange.
Iron(III) Oxide-Hydroxide (FeO(OH))
- Oxidation State : Fe³⁺.
- Structure : Layered or amorphous solids with Fe³⁺ centers bonded to hydroxyl and oxide groups.
- Solubility : Insoluble in water but dissolves in strong acids. Stability in aqueous environments depends on pH and redox conditions .
- Applications : Used in pigments, water treatment, and as a precursor for magnetic materials.
- Key Difference: FeO(OH) exists in polymeric or bulk solid states, whereas Fe⁺-OH is hypothesized as a monomeric or low-nuclearity species .
Hydroxy-α-ADABA Iron Complexes
- Structure : Iron complexes with hydroxy-substituted ligands (e.g., hydroxy-α-ADABA).
- Binding Affinity: Hydroxy-α-ADABA exhibits ~5× higher affinity for EnuR proteins compared to non-hydroxylated analogs (Kd = 0.43 µM vs. 2.55 µM) .
- Key Difference : Organic hydroxy ligands enhance metal-ligand stability, suggesting that hydroxyl coordination in Fe⁺-OH could similarly influence reactivity but with distinct electronic effects due to Fe⁺’s lower charge.
Data Tables
Table 1: Comparative Properties of Iron Hydroxy Compounds
Table 2: Ligand Binding and Chemical Hardness
| Compound | Chemical Hardness (eV) | Ligand Affinity (Kd) | Reference |
|---|---|---|---|
| Hydroxy-porphyrins | 0.993 | N/A | |
| Hydroxy-α-ADABA | N/A | 0.43 µM | |
| Fe⁺-OH (hypothetical) | ~0.8–1.0 (estimated) | Not measured | Inferred from |
Research Findings and Implications
- Solubility and Reactivity : Fe²⁺/Fe³⁺ hydroxides dominate in aqueous systems, while Fe⁺-OH remains poorly characterized. Comparative solubility studies in HCl and ultrapure water suggest Fe⁺ species may exhibit unique dissolution kinetics .
- Synthetic Challenges : The instability of Fe⁺ necessitates advanced stabilization strategies, such as encapsulation in multidentate ligands, as seen in phosphine-alkene hybrid systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
